Methyl 3-(cyclopentylamino)-2-methylpropanoate

Descripción general

Descripción

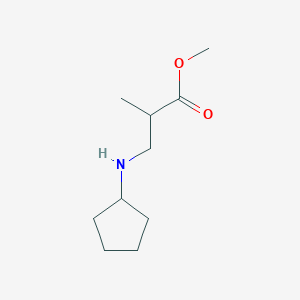

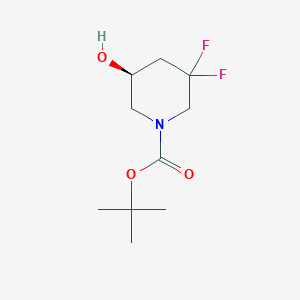

“Methyl 3-(cyclopentylamino)-2-methylpropanoate” is a biochemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(cyclopentylamino)-2-methylpropanoate” includes a five-membered cyclopentyl ring, an ester group, and a secondary amine . The compound contains 29 bonds in total, including 12 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond . More detailed structural analysis would require advanced techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy.Aplicaciones Científicas De Investigación

Metabolic Pathways and Toxicity Studies

Methyl 3-(cyclopentylamino)-2-methylpropanoate's metabolic pathways and toxicity have been subjects of investigation. Research has identified key enzymes involved in its metabolism and elucidated the balance between its formation and detoxification, which is crucial for understanding its potential toxicity and safety profile. Such studies are foundational for assessing the compound's safety in various applications (Cornet & Rogiers, 1997).

Epigenetic Modifications and Cancer Therapy

Investigations into DNA methyltransferase inhibitors have revealed the significant impact of methyl groups in epigenetic processes, influencing gene expression and, by extension, biological functions and disease states. This area of research, while not directly naming methyl 3-(cyclopentylamino)-2-methylpropanoate, provides a context for understanding how methyl groups in compounds can be leveraged in designing cancer therapies and understanding their mechanisms at a molecular level (Goffin & Eisenhauer, 2002).

Synthetic Applications and Medicinal Chemistry

The compound's relevance extends into synthetic chemistry, where its properties as a precursor for bioactive molecules are invaluable. Research into related structures, such as methyl esters and their roles in synthesis and pharmacology, underscores the importance of methyl 3-(cyclopentylamino)-2-methylpropanoate in the development of new therapeutic agents. These studies highlight the compound's potential as a building block in organic synthesis, leading to the creation of molecules with diverse biological activities (Farooq & Ngaini, 2019).

Propiedades

IUPAC Name |

methyl 3-(cyclopentylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(10(12)13-2)7-11-9-5-3-4-6-9/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHCDGGSBVUMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(cyclopentylamino)-2-methylpropanoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)

![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)

![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)

![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)

![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)

![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)